molecular formula C9H12N2O3 B6273542 rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid CAS No. 2307772-25-2

rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid

Cat. No. B6273542
CAS RN: 2307772-25-2
M. Wt: 196.2
InChI Key:
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Description

Rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid, also known as racemic 2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid, is a chiral compound with an asymmetric carbon atom at the 2-position. It is a member of the pyrazolyl carboxylic acid family and is an important building block for organic synthesis. This compound is used for the synthesis of various compounds, including pharmaceuticals, natural products, and other complex molecules.

Mechanism of Action

Rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid acts as an inhibitor of enzymes, such as proteases, phosphatases, and kinases. It binds to the active site of the enzyme and blocks the substrate from binding, thus inhibiting the enzyme's activity. Rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid can also act as a substrate for enzymes, allowing them to catalyze the formation of a new product.
Biochemical and Physiological Effects
Rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The use of rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized in the laboratory. It is also a stable compound, making it suitable for use in long-term experiments. However, it is important to note that rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid can be toxic in large quantities, so it is important to use it with caution.

Future Directions

Future research on rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid could include further investigations into its mechanism of action and biochemical and physiological effects. Additionally, further research could explore the potential therapeutic applications of this compound, as well as its potential for use in drug design. Other potential areas of research include the synthesis of new compounds using rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid as a building block, and the development of new methods for the synthesis of this compound.

Synthesis Methods

Rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid is synthesized by a two-step process. The first step involves the reaction of ethyl acetoacetate with 2-amino-3-methylpyrazole in the presence of sodium hydroxide to form the intermediate 2-amino-3-methylpyrazole-4-carboxylic acid. The second step involves the reduction of the intermediate with sodium borohydride to form the desired compound.

Scientific Research Applications

Rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of chiral compounds and natural products, as well as in the study of enzyme mechanisms and drug design. It has also been used as a building block in the synthesis of compounds with potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid involves the synthesis of the pyrazole ring followed by the attachment of the oxane and carboxylic acid functional groups.", "Starting Materials": [ "4-methyl-1H-pyrazole", "2,3-epoxybutane", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-1H-pyrazole by reacting hydrazine hydrate with 4-methyl-1,2-diaminobenzene in ethanol.", "Step 2: Synthesis of racemic epoxide by reacting 2,3-epoxybutane with sodium hydroxide in water.", "Step 3: Synthesis of racemic oxirane-pyrazole intermediate by reacting 4-methyl-1H-pyrazole with racemic epoxide in ethyl acetate.", "Step 4: Separation of racemic oxirane-pyrazole intermediate into its enantiomers by reacting with hydrochloric acid and sodium bicarbonate to form the corresponding diastereomeric salts.", "Step 5: Synthesis of racemic oxane-pyrazole intermediate by reacting the desired enantiomer of oxirane-pyrazole intermediate with sodium hydroxide in water.", "Step 6: Synthesis of rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid by reacting racemic oxane-pyrazole intermediate with chloroacetic acid in water to form the corresponding carboxylic acid." ] }

CAS RN

2307772-25-2

Product Name

rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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